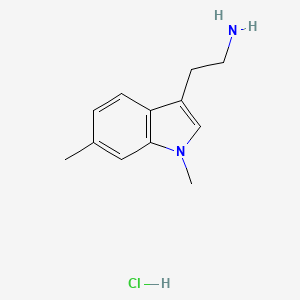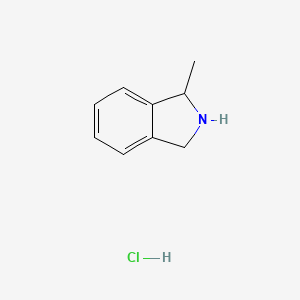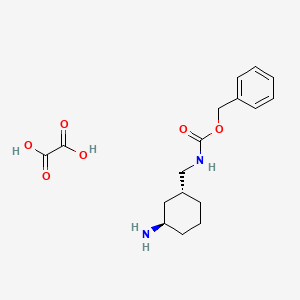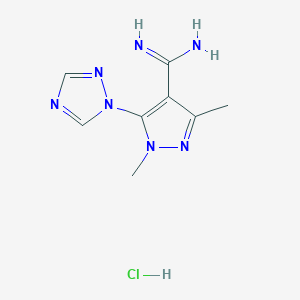
3-(2-Fluorophenyl)-3-methylazetidine hydrochloride
概要
説明
The compound “3-(2-Fluorophenyl)-3-methylazetidine hydrochloride” is likely to be a derivative of azetidine, which is a four-membered heterocyclic compound containing nitrogen . The “3-(2-Fluorophenyl)” part suggests the presence of a fluorophenyl group attached to the third carbon of the azetidine ring . The “3-methyl” part indicates a methyl group also attached to the third carbon of the azetidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a four-membered azetidine ring, with a 2-fluorophenyl group and a methyl group attached to the third carbon of the ring . The compound would also be a hydrochloride salt, indicating the presence of a chloride ion .科学的研究の応用
Synthesis and Medicinal Chemistry
- Synthesis of Novel Compounds : The synthesis of 3-fluoroazetidine-3-carboxylic acid, a new cyclic fluorinated beta-amino acid with potential as a building block in medicinal chemistry, has been studied. This research involves the bromofluorination of specific compounds and yields a new fluorinated heterocyclic amino acid (Van Hende, Verniest, Deroose, Thuring, Macdonald, & de Kimpe, 2009).
- Development of Antidepressants : Research has focused on the synthesis of compounds like 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, showing potential for further investigation in antidepressant activity. This compound was synthesized from 2-bromo-1-(3-fluorophenyl)-1-propanone and showed promising results in preclinical tests (Yuan, 2012).
Structural and Chemical Analysis
- Study of Molecular Interactions : The intramolecular β-fluorine⋯ammonium interaction in 4- and 8-membered rings, including structures like 3-fluoroazetidinium hydrochloride, has been explored. X-ray diffraction analysis and DFT calculations have shown significant influence of these interactions on molecule conformations (Gooseman, O'Hagan, Slawin, Teale, Tozer, & Young, 2006).
- Synthesis of Fluorinated Azaheterocycles : The synthesis of 1-t-butoxycarbonyl-3-fluoro-3-methylazetidine, a building block for pharmaceutical compounds, has been developed. Key steps in this synthesis include bromofluorination, reduction to amines, and subsequent cyclization (Piron, Verniest, Van Hende, & Kimpe, 2011).
Anticancer and Antioxidant Studies
- Anticancer Properties : A study on triazolo-thiadiazoles demonstrated potent antioxidant and anticancer activities, with compounds like 6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole showing significant effects on hepatocellular carcinoma cell lines (Sunil, Isloor, Shetty, Satyamoorthy, & Prasad, 2010).
Novel Drug Development
- Development of Neuroleptic Agents : A series of 3-phenyl-2-piperazinyl-5H-1-benzazepines with 4-fluoro substituents in the 3-phenyl group were synthesized and evaluated for potential neuroleptic activity. These compounds showed promising results in neuroleptic-like activities (Hino, Nagai, Uno, Masuda, Oka, & Karasawa, 1988).
作用機序
Safety and Hazards
将来の方向性
The future directions for research on this compound would depend on its potential applications. For example, if the compound shows promising biological activity, it could be further studied for potential therapeutic applications. Alternatively, if the compound has interesting chemical properties, it could be studied further for potential applications in materials science or other areas of chemistry .
特性
IUPAC Name |
3-(2-fluorophenyl)-3-methylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c1-10(6-12-7-10)8-4-2-3-5-9(8)11;/h2-5,12H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFBSNCSODLKTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)C2=CC=CC=C2F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803584-30-6 | |
| Record name | 3-(2-fluorophenyl)-3-methylazetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Chlorophenyl)sulfanyl]-6-fluorobenzoic acid](/img/structure/B1471092.png)
![2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1471096.png)




![8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B1471103.png)



![Methyl 2-[cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetate](/img/structure/B1471110.png)
![1-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl acetate](/img/structure/B1471111.png)
![1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1471112.png)
